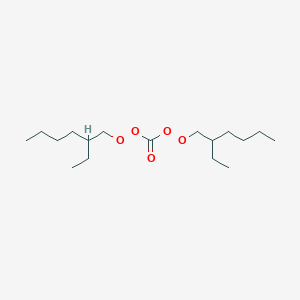

Bis(2-ethylhexyl) diperoxycarbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2-ethylhexyl) diperoxycarbonate is a useful research compound. Its molecular formula is C17H34O5 and its molecular weight is 318.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymerization Initiator

Overview:

The primary application of bis(2-ethylhexyl) diperoxycarbonate is as a radical initiator in the polymerization of vinyl monomers. It generates free radicals upon thermal decomposition, initiating the polymerization process.

Key Applications:

- Polyvinyl Chloride (PVC): It is commonly used in the suspension polymerization of vinyl chloride, leading to high-quality PVC products with desirable properties such as flexibility and durability .

- Polyethylene: The compound is also utilized in the production of low-density polyethylene (LDPE), where it facilitates the polymerization process at lower temperatures, thus enhancing energy efficiency and product quality .

- Polyvinyl Acetate: this compound acts as an initiator in the production of polyvinyl acetate, which is widely used in adhesives and coatings.

Advantages Over Other Initiators

This compound offers several advantages compared to traditional radical initiators:

- High Efficiency: It has a high initiation rate, which leads to faster polymerization times and lower energy consumption during the reaction process .

- Low Residual Hazard: The use of this compound results in minimal residual hazards compared to other organic peroxides, making it a safer choice for industrial applications .

- Cost-effectiveness: New methods for synthesizing this compound have been developed that reduce production costs and improve purity by minimizing impurities during synthesis .

Synthesis and Characterization

Synthesis Methods:

The synthesis of this compound typically involves the reaction of hydrogen peroxide with chloroesters in the presence of caustic soda. A notable method includes using a 27% hydrogen peroxide solution along with ionic membrane caustic soda and chloroesters under controlled conditions to yield high-purity product .

Characterization Techniques:

Characterization of this compound is performed using various analytical techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

- Gas Chromatography-Mass Spectrometry (GC-MS): To analyze purity and identify any residual solvents or by-products.

Case Studies

Case Study 1: PVC Production

In a study examining the use of this compound in PVC production, researchers found that its application resulted in significantly enhanced thermal stability and mechanical properties of the final product compared to those initiated with traditional peroxides. The study highlighted that using this compound allowed for lower processing temperatures and shorter reaction times, contributing to overall energy savings in manufacturing processes.

Case Study 2: Adhesives Manufacturing

A comparative analysis was conducted on adhesive formulations using this compound versus other initiators. The findings indicated that adhesives initiated with this compound exhibited superior bonding strength and flexibility, making them more suitable for applications requiring durable adhesion under varying environmental conditions.

Safety and Environmental Considerations

While this compound is generally considered safer than many other organic peroxides, it is still essential to handle it with care due to its reactive nature. Safety data sheets recommend proper storage conditions away from heat sources and incompatible materials to prevent hazardous reactions. Additionally, its use aligns with growing industry trends towards greener chemistry practices due to its lower environmental impact compared to traditional initiators .

特性

CAS番号 |

15618-65-2 |

|---|---|

分子式 |

C17H34O5 |

分子量 |

318.4 g/mol |

IUPAC名 |

bis(2-ethylhexoxy) carbonate |

InChI |

InChI=1S/C17H34O5/c1-5-9-11-15(7-3)13-19-21-17(18)22-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |

InChIキー |

MONDOAXQDOCXQW-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COOC(=O)OOCC(CC)CCCC |

正規SMILES |

CCCCC(CC)COOC(=O)OOCC(CC)CCCC |

Key on ui other cas no. |

15618-65-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。